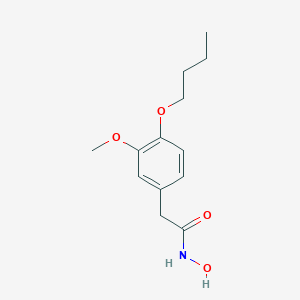
Acetohydroxamic acid, 2-(4-butoxy-3-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetohydroxamic acid, 2-(4-butoxy-3-methoxyphenyl)- is a chemical compound with the molecular formula C12H17NO4. It is an inhibitor of bacterial urease and is used in the treatment of urinary tract infections caused by urease-producing bacteria. Acetohydroxamic acid has also been studied for its potential use in cancer treatment and as a chelating agent for heavy metals.
作用机制
Acetohydroxamic acid works by inhibiting the activity of bacterial urease, an enzyme that catalyzes the hydrolysis of urea to produce ammonia. By inhibiting urease activity, acetohydroxamic acid reduces the production of ammonia, which can lead to urinary tract stones and other complications.
生化和生理效应
Acetohydroxamic acid has been shown to have minimal toxicity in animal studies. It is rapidly absorbed and eliminated from the body, with a half-life of approximately 90 minutes. Acetohydroxamic acid has been shown to be effective in reducing the production of ammonia in the urine, which can lead to urinary tract stones and other complications.
实验室实验的优点和局限性
Acetohydroxamic acid has several advantages as a laboratory reagent. It is relatively inexpensive and readily available. It is also stable under a wide range of conditions and can be easily synthesized in the laboratory. However, acetohydroxamic acid has some limitations as a laboratory reagent. It is not very soluble in water and may require the use of organic solvents for certain applications. It is also relatively unstable in acidic conditions and may decompose over time.
未来方向
There are several potential future directions for research on acetohydroxamic acid. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the efficacy of acetohydroxamic acid in inhibiting cancer cell growth and to identify the mechanisms by which it exerts its anti-cancer effects. Another area of interest is the use of acetohydroxamic acid as a chelating agent for heavy metals. Further studies are needed to determine the effectiveness of acetohydroxamic acid in removing heavy metals from contaminated soils and water sources. Additionally, further studies are needed to optimize the synthesis and purification of acetohydroxamic acid and to develop new methods for its use in laboratory research.
合成方法
Acetohydroxamic acid can be synthesized through a reaction between hydroxylamine hydrochloride and ethyl acetate in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified through recrystallization.
科学研究应用
Acetohydroxamic acid has been extensively studied for its potential use in the treatment of urinary tract infections caused by urease-producing bacteria. It has been shown to be effective in inhibiting the growth of these bacteria and reducing the production of ammonia, which can lead to urinary tract stones. Acetohydroxamic acid has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in animal models.
属性
CAS 编号 |
15560-61-9 |
|---|---|
产品名称 |
Acetohydroxamic acid, 2-(4-butoxy-3-methoxyphenyl)- |
分子式 |
C13H19NO4 |
分子量 |
253.29 g/mol |
IUPAC 名称 |
2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C13H19NO4/c1-3-4-7-18-11-6-5-10(8-12(11)17-2)9-13(15)14-16/h5-6,8,16H,3-4,7,9H2,1-2H3,(H,14,15) |
InChI 键 |
QRJCDIVJPRWSMH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)OC |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)OC |
其他 CAS 编号 |
15560-61-9 |
同义词 |
2-(4-Butoxy-3-methoxyphenyl)acetohydroxamic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



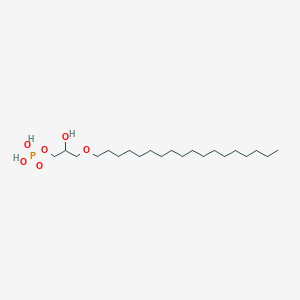
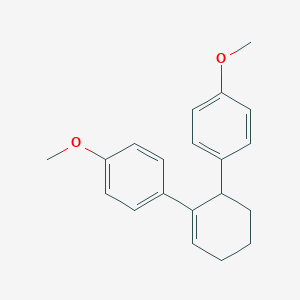
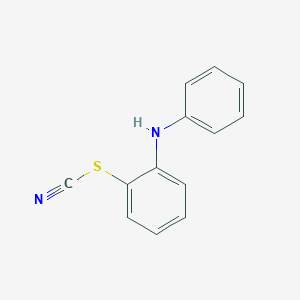
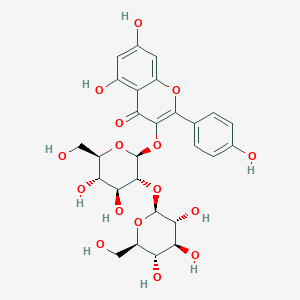
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)

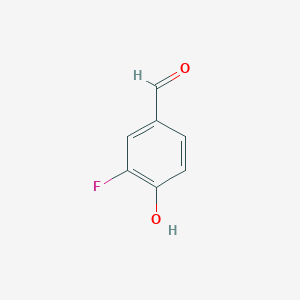
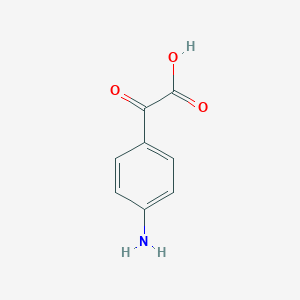
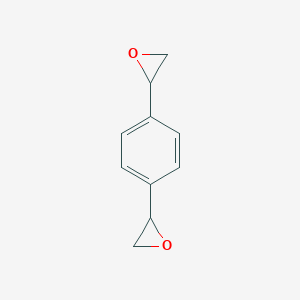
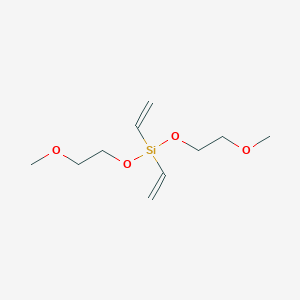
![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)
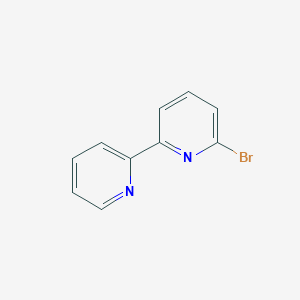
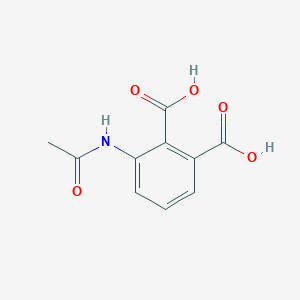
![2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B106945.png)